

A Guide to Inter-Laboratory Comparison of Dough Rheology Measurements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Wheat flour*

Cat. No.: *B1176673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common dough rheology measurement techniques, supported by synthesized experimental data reflecting typical inter-laboratory variation. It is designed to assist researchers in understanding the variability and comparability of results obtained from different instruments and laboratories.

Introduction to Dough Rheology

Dough rheology is the study of the flow and deformation of dough, which is critical for predicting its behavior during processing and the quality of the final baked product.^[1] The viscoelastic properties of dough are influenced by flour quality, ingredients, and processing conditions.^[2] Various instruments are used to measure these properties, broadly categorized into empirical and fundamental methods.^{[3][4]} Empirical instruments, such as the Farinograph, Extensograph, and Alveograph, are widely used in quality control for their practicality, while fundamental rheometers provide more detailed information on the material's intrinsic properties.^{[3][5]}

Inter-laboratory comparisons, or round-robin tests, are essential for establishing the precision and reproducibility of these methods. This guide synthesizes data from various studies to present a realistic overview of the expected inter-laboratory variability for key dough rheology instruments.

Key Instruments and Parameters in Dough Rheology

Several instruments are industry standards for dough rheology assessment.[\[6\]](#)[\[7\]](#) Each provides unique insights into the dough's characteristics.

- Farinograph: Measures dough consistency and mixing characteristics, such as water absorption, dough development time, and stability.[\[3\]](#)[\[8\]](#)
- Extensograph: Evaluates the dough's resistance to extension and its extensibility, providing information on its strength and elasticity.[\[9\]](#)[\[10\]](#)
- Alveograph: Measures the tenacity and extensibility of dough by inflating a thin sheet of dough into a bubble.[\[11\]](#)[\[12\]](#)
- Mixolab: A versatile instrument that assesses both protein and starch characteristics during mixing and heating.[\[13\]](#)[\[14\]](#)

Inter-Laboratory Comparison of Dough Rheology Measurements

To illustrate the typical variation observed between laboratories, this section presents synthesized data from a hypothetical inter-laboratory study involving five laboratories and three different flour samples (Weak, Medium, and Strong). The data is generated based on reported coefficients of variation and precision studies.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Farinograph Data

The Farinograph assesses the mixing properties of dough. Key parameters include Water Absorption (WA), Dough Development Time (DDT), and Stability.

Flour Sample	Laboratory	Water Absorption (%)	Dough Development Time (min)	Stability (min)
Weak	Lab 1	56.2	3.5	5.1
Lab 2	55.8	3.7	5.5	
Lab 3	56.5	3.4	4.9	
Lab 4	56.0	3.6	5.3	
Lab 5	56.3	3.5	5.2	
Medium	Lab 1	60.5	5.8	10.2
Lab 2	60.1	6.1	10.8	
Lab 3	60.8	5.6	9.9	
Lab 4	60.3	5.9	10.5	
Lab 5	60.6	5.7	10.3	
Strong	Lab 1	64.8	8.2	15.5
Lab 2	64.2	8.5	16.1	
Lab 3	65.1	8.0	15.0	
Lab 4	64.5	8.3	15.8	
Lab 5	64.9	8.1	15.6	

Extensograph Data

The Extensograph measures the dough's resistance to extension (Rmax) and extensibility (E).

Flour Sample	Laboratory	Resistance to Extension (Rmax, BU)	Extensibility (E, mm)
Weak	Lab 1	350	160
Lab 2	365	155	
Lab 3	340	165	
Lab 4	355	158	
Lab 5	348	162	
Medium	Lab 1	550	145
Lab 2	570	140	
Lab 3	540	150	
Lab 4	560	142	
Lab 5	555	148	
Strong	Lab 1	800	120
Lab 2	825	115	
Lab 3	790	125	
Lab 4	810	118	
Lab 5	805	122	

Alveograph Data

The Alveograph provides parameters such as Tenacity (P), Extensibility (L), and Dough Strength (W).

Flour Sample	Laboratory	Tenacity (P, mmH ₂ O)	Extensibility (L, mm)	Dough Strength (W, 10 ⁻⁴ J)
Weak	Lab 1	60	110	180
Lab 2	63	105	185	
Lab 3	58	115	175	
Lab 4	61	108	182	
Lab 5	59	112	178	
Medium	Lab 1	95	90	280
Lab 2	99	85	290	
Lab 3	92	95	275	
Lab 4	97	88	285	
Lab 5	94	92	278	
Strong	Lab 1	130	70	400
Lab 2	135	65	415	
Lab 3	127	75	390	
Lab 4	132	68	405	
Lab 5	129	72	398	

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of dough rheology measurements. Standardized procedures from organizations like AACC International and ICC are widely followed.[\[4\]](#)[\[18\]](#)[\[19\]](#)

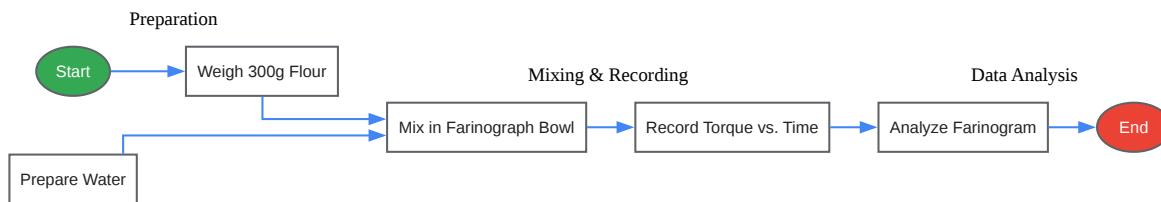
Farinograph Protocol (based on AACC Method 54-21.02)

- Sample Preparation: Weigh 300g of flour (adjusted to 14% moisture basis) and place it in the Farinograph mixing bowl.

- Water Addition: Add water from a burette to the flour. The amount of water is adjusted to center the curve peak at the 500 Brabender Unit (BU) line.[8]
- Mixing and Recording: Start the mixer and record the dough's resistance to mixing over time. The test continues until the dough consistency has decreased significantly after reaching its peak.
- Data Analysis: Determine Water Absorption (%), Dough Development Time (min), Arrival Time (min), Departure Time (min), and Stability (min) from the resulting farinogram.

Extensograph Protocol (based on AACC Method 54-10.01)

- Dough Preparation: Prepare a dough in the Farinograph using flour, water, and salt.
- Sample Shaping: After a 5-minute rest, take 150g of dough and shape it into a cylinder using the Extensograph rounder and moulder.
- Resting: Place the dough sample in the proofing cabinet and let it rest for a specified time (typically 45, 90, and 135 minutes).
- Stretching: After the resting period, place the dough in the cradle and stretch it with a hook at a constant speed until it ruptures.
- Data Recording: The force exerted during stretching is recorded as an extensogram, from which Resistance to Extension (BU) and Extensibility (mm) are determined.[20]


Alveograph Protocol (based on ICC Standard No. 121)

- Dough Preparation: Mix flour and a salted water solution in the Alveograph mixer to form a dough.
- Sample Extrusion and Cutting: Extrude the dough and cut five dough patties of a specific thickness.
- Resting: Place the dough patties in a thermostatically controlled resting compartment for 20 minutes.

- Dough Inflation: Place a dough patty on the inflation system and inflate it with air at a constant flow rate, forming a bubble.
- Data Recording: The internal pressure of the bubble is recorded until it ruptures. The resulting alveogram provides values for Tenacity (P), Extensibility (L), and Dough Strength (W).[20][21]

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described dough rheology measurements.

[Click to download full resolution via product page](#)

Farinograph Experimental Workflow

[Click to download full resolution via product page](#)

Extensograph Experimental Workflow

[Click to download full resolution via product page](#)

Alveograph Experimental Workflow

Conclusion

The inter-laboratory comparison of dough rheology measurements highlights the importance of standardized protocols and the inherent variability of these empirical tests. While instruments like the Farinograph, Extensograph, and Alveograph provide valuable insights for quality control and product development, users must be aware of the potential for variation between laboratories. This guide serves as a reference for understanding these variations and for the proper application and interpretation of dough rheology data. For critical applications, it is recommended to conduct in-house validation or participate in proficiency testing programs to ensure the accuracy and comparability of results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpab.com [ijpab.com]
- 2. Investigation of the relationships between the alveograph parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Instruments for Measuring Dough Rheology - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. journals.modares.ac.ir [journals.modares.ac.ir]
- 5. cerealsgrains.org [cerealsgrains.org]

- 6. gpalab.com [gpalab.com]
- 7. Dough rheology | PPTX [slideshare.net]
- 8. Farinograph | American Society of Baking [asbe.org]
- 9. anton-paar.com [anton-paar.com]
- 10. nordicdough.com [nordicdough.com]
- 11. interlab.vn [interlab.vn]
- 12. pizzablab.com [pizzablab.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] A new AACC International approved method to measure rheological properties of a dough sample. | Semantic Scholar [semanticscholar.org]
- 15. Alveograph | American Society of Baking [asbe.org]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. researchgate.net [researchgate.net]
- 18. International Association for Cereal Science and Technology - 173 Whole Meal and Flour from *T. aestivum* – Determination of Rheological Behavior as a Function of Mixing and Temperature Increase [icc.or.at]
- 19. destechpub.com [destechpub.com]
- 20. 54 Physical Dough Tests Methods [cerealsgrains.org]
- 21. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Guide to Inter-Laboratory Comparison of Dough Rheology Measurements]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1176673#inter-laboratory-comparison-of-dough-rheology-measurements>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com